molecular formula C14H14F3N3O5S B2890140 1,3,6-trimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 893340-66-4

1,3,6-trimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B2890140
CAS No.: 893340-66-4
M. Wt: 393.34
InChI Key: VVQLLKUVGOZNED-UHFFFAOYSA-N
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Description

1,3,6-Trimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic compound with a unique structure that includes a pyrimidine ring, multiple methyl groups, and a trifluoromethoxy phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-trimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of benzene derivatives with appropriate methylating agents, such as methyl iodide . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3,6-Trimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3,6-Trimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1,3,6-trimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 1,3,6-trimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide apart from these similar compounds is the presence of the trifluoromethoxy phenyl group and the sulfonamide functionality

Properties

IUPAC Name

1,3,4-trimethyl-2,6-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O5S/c1-8-11(12(21)20(3)13(22)19(8)2)26(23,24)18-9-4-6-10(7-5-9)25-14(15,16)17/h4-7,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQLLKUVGOZNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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